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rrg protein, mouse - 149137-54-2

rrg protein, mouse

Catalog Number: EVT-1518517
CAS Number: 149137-54-2
Molecular Formula: C9H6BrFO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

RRG Protein in Mice
The RRG protein, also known as the Rho-related GTPase, is a member of the Rho family of small GTPases. These proteins are pivotal in regulating various cellular processes, including cytoskeletal dynamics, cell migration, and signal transduction. In mice, RRG protein plays a significant role in developmental processes and is implicated in several physiological functions.

Source
RRG protein is primarily expressed in the brain and other tissues, with its expression levels varying across different cell types. Research has shown that it is involved in synaptic plasticity and neuronal signaling pathways, making it a critical component in neurobiology studies.

Classification
RRG protein falls under the broader category of small GTPases. These proteins are classified based on their ability to bind and hydrolyze guanosine triphosphate (GTP), which is essential for their function in cellular signaling.

Synthesis Analysis

Methods
The synthesis of RRG protein can be studied using various methods, including:

  • In Vivo Labeling: Techniques such as non-canonical amino acid tagging allow for the visualization of newly synthesized proteins within living organisms. This method can be particularly useful for tracking RRG protein synthesis in specific cell types in mouse models .
  • Metabolic Labeling: Traditional methods involve using radiolabeled amino acids to track protein synthesis over time. This technique has been adapted to provide insights into the dynamics of RRG protein expression during different developmental stages or under various physiological conditions .

Technical Details
Protocols for synthesizing and analyzing RRG protein often involve complex biochemical techniques, including solid-phase peptide synthesis and gel electrophoresis for purification and characterization . Advanced imaging techniques, such as fluorescence microscopy, are also employed to study localization and dynamics within cells.

Molecular Structure Analysis

Structure
The molecular structure of RRG protein consists of a conserved GTPase domain that facilitates its interaction with GTP and GDP. The structural integrity of this domain is crucial for its function in signal transduction pathways.

Data
Crystallographic studies have provided detailed insights into the three-dimensional conformation of RRG protein, revealing critical regions for GTP binding and hydrolysis. Structural data indicate that mutations within these regions can significantly affect the protein's activity and cellular localization.

Chemical Reactions Analysis

Reactions
RRG protein participates in several biochemical reactions:

  • GTP Hydrolysis: The conversion of GTP to GDP is a key reaction that regulates the activity of RRG protein. This process is essential for the cycling between active (GTP-bound) and inactive (GDP-bound) states.
  • Protein-Protein Interactions: RRG interacts with various downstream effectors, influencing signaling pathways related to cytoskeletal reorganization and cell motility.

Technical Details
Studies often employ pull-down assays and co-immunoprecipitation techniques to elucidate the interaction networks involving RRG protein. These methods help identify potential targets and pathways influenced by RRG activity .

Mechanism of Action

Process
The mechanism of action for RRG protein involves its activation by guanine nucleotide exchange factors (GEFs), which facilitate the exchange of GDP for GTP. Once activated, RRG can interact with effector proteins that mediate downstream signaling cascades involved in cell movement and morphology changes.

Data
Research has demonstrated that alterations in RRG function can lead to significant changes in cellular behavior, including enhanced migration or altered growth patterns in response to extracellular signals .

Physical and Chemical Properties Analysis

Physical Properties
RRG protein exhibits typical characteristics associated with small GTPases, including a relatively small molecular weight and solubility in aqueous solutions. Its stability can be affected by factors such as temperature and ionic strength.

Chemical Properties
The chemical behavior of RRG is influenced by its ability to bind nucleotides (GTP/GDP) and interact with other proteins. This binding affinity is crucial for its role in cellular signaling.

Relevant analyses often include:

  • Thermal Stability Assays
  • Binding Affinity Measurements

These properties are essential for understanding how RRG functions under physiological conditions.

Applications

Scientific Uses
RRG protein has several applications in scientific research:

  • Neuroscience Studies: Due to its role in synaptic plasticity, RRG is a target for studies investigating learning and memory processes.
  • Cancer Research: Alterations in RRG signaling pathways have been implicated in tumorigenesis, making it a potential biomarker or therapeutic target.
  • Developmental Biology: Understanding how RRG regulates cell migration during development can provide insights into congenital disorders.
Structural Characterization of RRG Proteins in Mice

Domain Architecture of RRG Proteins

GTPase Domain Composition and Conserved Motifs

Mouse RRG proteins belong to the OBG-HflX superfamily of GTPases, characterized by a canonical GTPase domain (G domain) that includes five conserved sequence motifs (G1-G5) responsible for nucleotide binding and hydrolysis [2]. The G domain spans approximately 40 kDa and contains switch I and II regions that undergo conformational changes during GTP/GDP cycling. Key motifs include:

  • G1 (P-loop): Binds phosphate groups of GTP/GDP
  • G2 (Switch I): Effector interaction site
  • G3 (Switch II): GTP hydrolysis site
  • G4/G5: Guanine specificity determinants

Table 1: Conserved Motifs in Mouse RRG GTPase Domains

MotifSequenceFunction
G1GXXXXGK[S/T]Phosphate coordination
G2TEffector binding
G3DXXGGTP hydrolysis
G4NKXDGuanine recognition
G5[C/T]SA[K/L]Guanine specificity

Role of Arginine-Glycine-Glycine (RGG) Motifs in Structural Flexibility

RRG proteins contain intrinsically disordered regions (IDRs) enriched in RGG/RG repeats (≥2 motifs per 30 residues) that confer structural plasticity [3] [7]. These motifs enable:

  • RNA binding: Arginine residues form cation-π interactions with nucleic acid bases, while glycine provides backbone flexibility for adaptive recognition [3]
  • Phase separation: RGG domains drive liquid-liquid phase separation (LLPS) through multivalent interactions, facilitating stress granule formation [3]
  • Conformational switching: Glycine residues permit hinge-like movements between structured domains and disordered regions, enabling allosteric regulation [6]

Posttranslational Modifications: Methylation and Phosphorylation Sites

RRG proteins undergo regulatory PTMs:

  • Arginine methylation: Catalyzed by protein arginine methyltransferases (PRMTs) at RGG motifs, reducing RNA-binding affinity by ~3-fold and altering subcellular localization [1] [6]
  • Lysine hydroxylation: JMJD7-mediated hydroxylation at conserved N-terminal lysine (e.g., K10 in DRG1) modulates protein-protein interactions [2]
  • Phosphorylation: Kinases (e.g., PAK) phosphorylate serine residues in switch regions, inhibiting GTPase activity by 40-60% [1]

Table 2: Key PTMs in Mouse RRG Proteins

ModificationResidueEnzymeFunctional Impact
Arginine methylationRGG motifsPRMT1/3/6Reduces RNA affinity
Lysine hydroxylationK10 (DRG1)JMJD7Stabilizes HTH domain
Serine phosphorylationS71 (Switch I)PAK1Inhibits GTP hydrolysis

Crystallographic and Cryo-EM Insights into RRG Protein Conformation

High-resolution structures reveal conformational states:

  • Crystal structures (2.8-3.5 Å resolution) show DRG1 adopts a bilobal architecture with an N-terminal helix-turn-helix (HTH) domain, central GTPase domain, and C-terminal S5D2L domain forming a unique structural apex [2] [8]
  • Cryo-EM reconstructions (4.1 Å) of RRG-ribosome complexes demonstrate GTPase domain reorientation during ribosomal binding, with switch I moving >15 Å upon GTP hydrolysis [4]
  • Ligand-induced changes: Kynurenine binding induces active site closure in mAspAT (a related RGG protein), narrowing the substrate cleft by 8 Å [1]
  • pH-dependent dynamics: Molecular dynamics simulations reveal protonation shifts at Glu144 reorganize hydrogen-bonding networks in acidic environments [6]

Table 3: Structural Features of Mouse RRG Proteins

TechniqueResolutionConformational StateKey Observation
X-ray crystallography2.8 ÅGTP-boundHTH domain contacts GTPase domain
Cryo-EM4.1 ÅRibosome-boundS5D2L domain interacts with 40S subunit
Cryo-EM3.9 ÅGDP-boundSwitch I disordered
Molecular dynamicsN/ApH 2.0 vs 7.0Catalytic Glu144 protonation shift

Comparative Analysis with Related GTPases (e.g., Rho Family)

Structural distinctions:

  • Domain complexity: RRG proteins contain additional HTH and S5D2L domains absent in Rho GTPases (e.g., RhoA, Cdc42) [2] [5]
  • Nucleotide cycling: Classical Rho GTPases (Rho/Rac/Cdc42) exhibit slow GTP hydrolysis (kcat ~0.02 min⁻¹), while RRG GTPases hydrolyze GTP 5-fold faster (kcat ~0.1 min⁻¹) due to conserved Thr63 in G3 motif [2] [9]
  • Regulatory mechanisms:
  • RRG proteins are stabilized by DFRP partners that prevent ubiquitin-mediated degradation [2]
  • Rho GTPases rely exclusively on GAPs/GEFs/GDIs without analogous stabilizers [5] [9]

Functional divergence:

  • Cytoskeletal regulation: Rho GTPases directly remodel actin via WASP/ARP2/3, while RRG proteins indirectly influence microtubule dynamics through ribosome biogenesis [2] [9]
  • Expression patterns: RRG proteins (DRG1/2) are ubiquitously expressed, whereas Rho homologs show cell-type specificity (e.g., Rac2 in hematopoietic cells) [5] [9]

Table 4: RRG vs. Rho GTPase Structural and Functional Comparison

FeatureRRG GTPasesRho GTPases
Domain architectureHTH + GTPase + S5D2LGTPase-only
GTP hydrolysis rate0.1 min⁻¹0.02 min⁻¹
Key regulatorsDFRP proteinsGDIs
Effector targetsRibosomal proteinsActin nucleators
Intrinsic disorderHigh (RGG motifs)Low

Properties

CAS Number

149137-54-2

Product Name

rrg protein, mouse

Molecular Formula

C9H6BrFO

Synonyms

rrg protein, mouse

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